molecular formula C9H15NO2 B14651742 Ethyl 2-iminocyclohexane-1-carboxylate CAS No. 52252-76-3

Ethyl 2-iminocyclohexane-1-carboxylate

Cat. No.: B14651742
CAS No.: 52252-76-3
M. Wt: 169.22 g/mol
InChI Key: ZCMDYVPZIMLHGN-UHFFFAOYSA-N
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Description

Ethyl 2-iminocyclohexane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring with an ethyl ester and an imine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iminocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with ethylamine under acidic conditions. The process can be summarized as follows:

    Cyclohexanone: reacts with in the presence of an acid catalyst.

  • The reaction mixture is heated to facilitate the formation of the imine intermediate.
  • The imine intermediate is then esterified with ethanol to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-iminocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: 2-iminocyclohexane-1-carboxylic acid.

    Reduction: Ethyl 2-aminocyclohexane-1-carboxylate.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-iminocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-iminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may interact with various biological pathways.

Comparison with Similar Compounds

Ethyl 2-iminocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Cyclohexanone: Lacks the imine and ester groups, making it less reactive.

    Ethyl cyclohexane-1-carboxylate: Lacks the imine group, limiting its potential interactions with biomolecules.

    2-iminocyclohexane-1-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity.

The unique combination of the imine and ester groups in this compound makes it a versatile compound with diverse applications in scientific research.

Properties

CAS No.

52252-76-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-iminocyclohexane-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7,10H,2-6H2,1H3

InChI Key

ZCMDYVPZIMLHGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1=N

Origin of Product

United States

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